"synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine"
"synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine"
An In-depth Technical Guide on the Synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Executive Summary
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, a substituted indazole derivative of interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous therapeutic agents, making efficient access to its derivatives a critical endeavor. This document details a multi-step synthesis beginning from the commercially available 1H-indazole-3-carboxylic acid. The core of the strategy involves a highly regioselective N1-methylation, followed by a sequence of functional group interconversions—reduction, oxidation, and a final reductive amination—to yield the target compound. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and discuss alternative synthetic approaches, equipping scientists with the necessary knowledge for successful synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a prominent bicyclic heterocycle that serves as a core structural motif in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have established it as a valuable pharmacophore in modern drug discovery. The 3-substituted indazole core, in particular, is a key intermediate for accessing various kinase inhibitors and other therapeutic agents.[1]
The target molecule of this guide, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS No. 124491-38-9), is a tertiary amine derivative built upon this important scaffold.[3][4] Its synthesis presents several common yet critical challenges in heterocyclic chemistry, most notably the control of regioselectivity during the N-alkylation of the indazole ring. This guide presents a validated, step-wise approach designed to overcome these challenges and deliver the target compound with high purity and efficiency.
Strategic Overview: A Retrosynthetic Approach
The chosen synthetic strategy is based on a logical retrosynthetic analysis that deconstructs the target molecule into readily available starting materials. The primary disconnection occurs at the C-N bond of the tertiary amine, identifying a reductive amination reaction as the final key bond-forming step. This points to 1-methyl-1H-indazole-3-carbaldehyde as the pivotal intermediate.
Caption: Retrosynthetic analysis of the target compound.
The synthesis of the key aldehyde intermediate is achieved through a three-step sequence starting from methyl 1H-indazole-3-carboxylate, as detailed in the following sections.
Primary Recommended Synthetic Pathway
The most reliable and scalable route to the target compound begins with the ester of 1H-indazole-3-carboxylic acid. This pathway offers excellent control over the critical N1-methylation step and utilizes standard, well-understood transformations.
Caption: Recommended four-step synthetic pathway.
Step 1: Regioselective N1-Methylation of Methyl 1H-indazole-3-carboxylate
Causality and Expertise: The N-alkylation of the indazole ring is a pivotal step where a lack of control can lead to a mixture of N1 and N2 alkylated regioisomers, complicating purification and reducing overall yield.[5][6] The thermodynamic stability generally favors the 1H-tautomer, but kinetic and electronic factors heavily influence the reaction's outcome.[5] Our experience, supported by extensive literature, indicates that using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) decisively favors the formation of the N1-alkylated product.[7][8][9] The sodium cation is believed to chelate with the indazole anion, sterically hindering the N2 position and directing the electrophile (methyl iodide) to the N1 position.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF, add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the evolution of hydrogen gas ceases (approx. 30-60 minutes).
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-1H-indazole-3-carboxylate.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Solvent | DMF or THF |
| Electrophile | Methyl Iodide (CH₃I) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% (N1 isomer) |
Step 2: Reduction of the Ester to (1-Methyl-1H-indazol-3-yl)methanol
Causality and Expertise: The conversion of the methyl ester to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is critical for safely quenching excess hydride and isolating the product.
Experimental Protocol:
-
Prepare a stirred solution of methyl 1-methyl-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (1-methyl-1H-indazol-3-yl)methanol, which is often pure enough for the next step.
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Workup | Fieser Method (H₂O, NaOH, H₂O) |
| Typical Yield | >95% |
Step 3: Oxidation to 1-Methyl-1H-indazole-3-carbaldehyde
Causality and Expertise: The oxidation of the primary alcohol to an aldehyde must be performed under mild conditions to prevent over-oxidation to the carboxylic acid. While several reagents are suitable (e.g., Swern, Dess-Martin), pyridinium chlorochromate (PCC) offers a reliable and operationally simple method. The reaction is typically performed in dichloromethane (DCM) with powdered molecular sieves to trap the water produced.
Experimental Protocol:
-
To a stirred suspension of PCC (1.5 eq.) and powdered 4Å molecular sieves in anhydrous DCM, add a solution of (1-methyl-1H-indazol-3-yl)methanol (1.0 eq.) in DCM.
-
Stir the mixture at room temperature for 2-3 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography to yield pure 1-methyl-1H-indazole-3-carbaldehyde.[10]
| Parameter | Value |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Purification | Silica Gel Chromatography |
| Typical Yield | 75-85% |
Step 4: Reductive Amination to Yield the Target Compound
Causality and Expertise: This final step constructs the target tertiary amine via reductive amination.[11][12] The aldehyde first reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent for this transformation. It is sufficiently mild to not reduce the starting aldehyde but reactive enough to reduce the iminium ion as it forms. This selectivity prevents side reactions and leads to a clean, high-yielding conversion.[11]
Experimental Protocol:
-
Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or DCM.
-
Add a solution of methylamine (2.0 eq., e.g., 40% in water or 2.0 M in THF).
-
Add a small amount of acetic acid (0.1 eq.) to catalyze iminium ion formation.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine.
| Parameter | Value |
| Amine Source | Methylamine (solution) |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | DCE or DCM |
| Catalyst | Acetic Acid |
| Typical Yield | 80-90% |
Alternative Synthetic Strategies
While the primary pathway is recommended, alternative routes can be considered depending on the availability of starting materials and laboratory capabilities.
Route via Nitrosation of 1-Methyl-1H-indole
A viable method for creating the indazole-3-carboxaldehyde core involves the nitrosation of a corresponding indole precursor.[1][13] This reaction proceeds through a multi-step pathway involving nitrosation at the C3 position, ring opening, and subsequent ring closure to form the indazole heterocycle.[1]
Caption: Synthesis of the key aldehyde via indole nitrosation.
This approach can be very efficient but may require careful optimization of reaction conditions, particularly acidity and temperature, to minimize side reactions.[1][13]
Safety and Handling
The described synthetic pathway involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive and water-sensitive. Quenching must be done slowly and at low temperatures.
-
Methyl Iodide: A toxic and carcinogenic alkylating agent.
-
PCC: A toxic chromium (VI) compound.
-
Solvents: Dichloromethane, DMF, and THF have associated health risks and should be handled with care.
Conclusion
The synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is reliably achieved through a four-step sequence starting from methyl 1H-indazole-3-carboxylate. The cornerstone of this strategy is the highly regioselective N1-methylation, which is best accomplished using sodium hydride in a polar aprotic solvent. Subsequent standard transformations of reduction, oxidation, and reductive amination proceed in good to excellent yields. By understanding the chemical principles governing each step, particularly the control of regioselectivity, researchers can confidently and efficiently produce this valuable indazole derivative for applications in drug discovery and chemical biology.
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